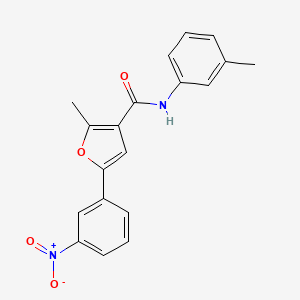

2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide

Description

2-Methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide is a furan-derived carboxamide featuring a 2-methyl group on the furan ring, a 3-methylphenyl substituent on the amide nitrogen, and a 3-nitrophenyl group at the 5-position of the furan core.

Properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-5-3-7-15(9-12)20-19(22)17-11-18(25-13(17)2)14-6-4-8-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXOTCMLMMASPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H16N2O4

- Molecular Weight : 336.34 g/mol

- CAS Number : 7464404

The compound features a furan ring with various substituents that influence its biological activity. The presence of the nitrophenyl group is particularly noteworthy, as nitro groups are often associated with enhanced biological interactions.

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of various furan derivatives, including this compound. In one study, compounds with similar structures exhibited varying degrees of antibacterial and antifungal activity against a range of pathogens:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | Antibacterial |

| Escherichia coli | 2.33 - 156.47 | Antibacterial |

| Candida albicans | 16.69 - 78.23 | Antifungal |

| Fusarium oxysporum | 56.74 - 222.31 | Antifungal |

The minimum inhibitory concentration (MIC) values indicate that the compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored through various in vitro assays. For instance, studies have shown that derivatives with similar structural motifs can significantly inhibit inflammatory responses in animal models:

- Inhibition of COX Enzymes : Many furan derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds exhibiting IC50 values below 10 µM against COX-2 are considered potent .

- Case Study : A related compound demonstrated an inhibition percentage of inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium, highlighting the potential of this class of compounds in therapeutic applications .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways associated with pain and inflammation.

- Antimicrobial Mechanisms : The presence of the nitro group may enhance the compound's ability to penetrate bacterial membranes or interfere with bacterial metabolism.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituent positions, functional groups, or aromatic systems:

2-Methyl-N-(2-Methyl-5-Nitrophenyl)Furan-3-Carboxamide

- Structure : Differs in the amide substituent (2-methyl-5-nitrophenyl vs. 3-methylphenyl) and nitro group placement on the phenyl ring .

5-Nitro-N-[3-(Trifluoromethyl)Phenyl]Furan-2-Carboxamide

- Structure : A 2-carboxamide isomer with a trifluoromethylphenyl group instead of 3-methylphenyl .

- Implications : The trifluoromethyl group increases hydrophobicity and metabolic stability, which could enhance pesticidal or pharmaceutical activity compared to methyl substituents.

N-Cyclohexyl-5-Nitrofuran-2-Carboxamide (22a)

- Structure : Features a cyclohexyl amide and nitro group at the 5-position of the furan ring .

- Implications : The bulky cyclohexyl group may reduce membrane permeability compared to aromatic amides like the target compound.

5-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Methyl-N-(1,3-Thiazol-2-yl)Furan-3-Carboxamide

- Structure : Substitutes the 3-nitrophenyl group with a chloro-trifluoromethylphenyl moiety and replaces the 3-methylphenyl amide with a thiazolyl group .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Electron-Withdrawing Effects: The 3-nitrophenyl group in the target compound likely enhances electrophilic character, similar to analogs in and . This could improve binding to targets like parasitic enzymes (e.g., trypanocidal activity in ) .

Amide Substituent Influence: Aromatic vs. Aliphatic Amides: Aromatic amides (e.g., 3-methylphenyl) may offer better π-π stacking interactions than aliphatic groups (e.g., cyclohexyl in 22a), influencing bioavailability . Trifluoromethyl vs.

Positional Isomerism : 2-carboxamides () versus 3-carboxamides (target compound) may exhibit divergent reactivity due to steric and electronic differences in the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.